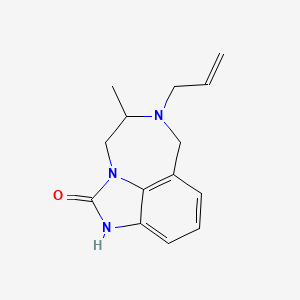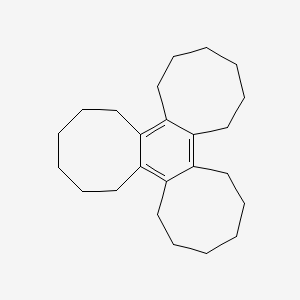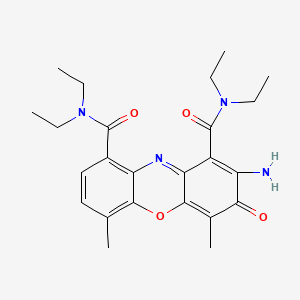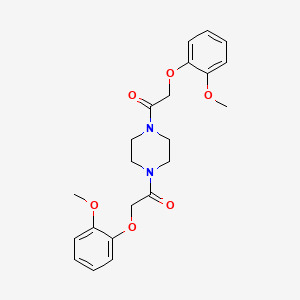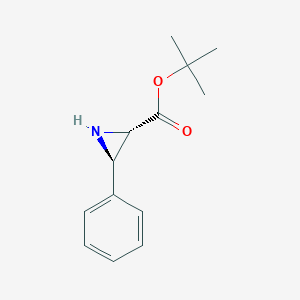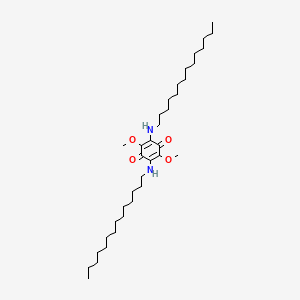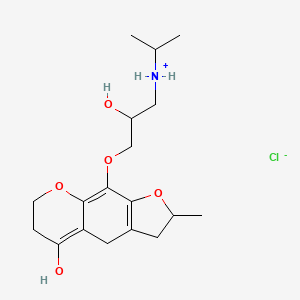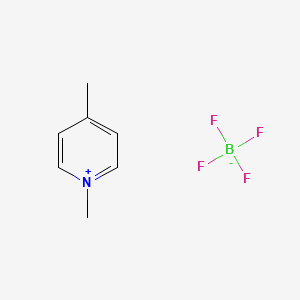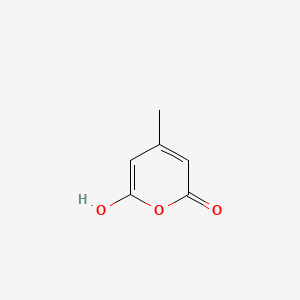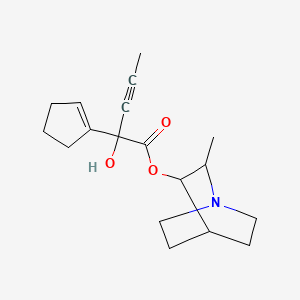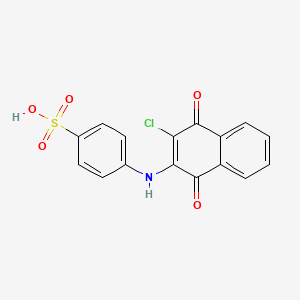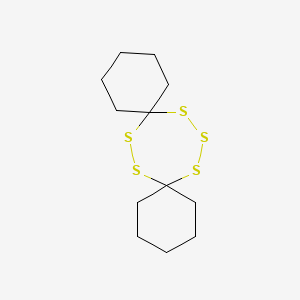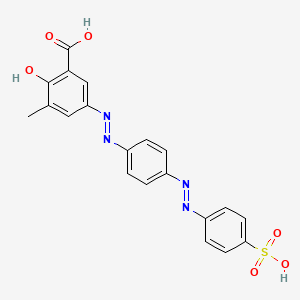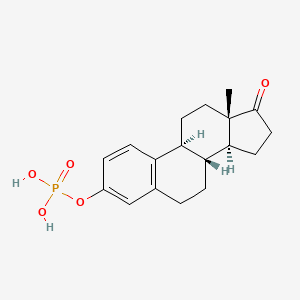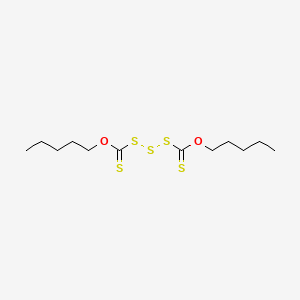
1,3-Bis((pentyloxy)carbothioyl)trisulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis((pentyloxy)carbothioyl)trisulfane is a chemical compound with the molecular formula C12H22O2S5 and a molecular weight of 358.627 This compound is characterized by its unique structure, which includes three sulfur atoms and two pentyloxy groups attached to a central carbon backbone
Méthodes De Préparation
The synthesis of 1,3-Bis((pentyloxy)carbothioyl)trisulfane typically involves the reaction of pentyloxycarbonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Analyse Des Réactions Chimiques
1,3-Bis((pentyloxy)carbothioyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Bis((pentyloxy)carbothioyl)trisulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,3-Bis((pentyloxy)carbothioyl)trisulfane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds and modulation of protein function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
1,3-Bis((pentyloxy)carbothioyl)trisulfane can be compared with other similar compounds, such as:
1,3-Bis(4′-carboxylatophenoxy)benzene: This compound has a similar structure but contains carboxylate groups instead of pentyloxy groups.
3,5-Bis(1-imidazoly)pyridine: This compound features imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific combination of pentyloxy groups and trisulfane backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1851-75-8 |
|---|---|
Formule moléculaire |
C12H22O2S5 |
Poids moléculaire |
358.6 g/mol |
Nom IUPAC |
O-pentyl (pentoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C12H22O2S5/c1-3-5-7-9-13-11(15)17-19-18-12(16)14-10-8-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
VZEDYVSFXDUDLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=S)SSSC(=S)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


